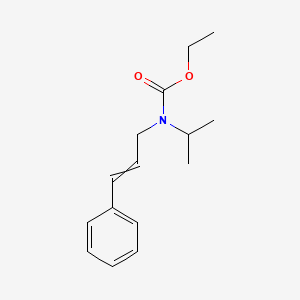
Ethyl (3-phenylprop-2-en-1-yl)propan-2-ylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (3-phenylprop-2-en-1-yl)propan-2-ylcarbamate is an organic compound with a complex structure that includes a phenyl group, a prop-2-en-1-yl group, and a carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3-phenylprop-2-en-1-yl)propan-2-ylcarbamate typically involves multiple steps. One common method includes the reaction of 3-phenylprop-2-en-1-ol with isocyanates under controlled conditions to form the carbamate linkage. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (3-phenylprop-2-en-1-yl)propan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
Ethyl (3-phenylprop-2-en-1-yl)propan-2-ylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl (3-phenylprop-2-en-1-yl)propan-2-ylcarbamate exerts its effects involves interactions with specific molecular targets. The phenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cinnamaldehyde: (E)-3-phenylprop-2-enal, known for its characteristic cinnamon flavor and aroma.
Cinnamyl alcohol: (E)-3-phenylprop-2-en-1-ol, used in perfumery and flavoring.
Chalcones: A class of compounds with a similar phenylprop-2-en-1-one structure, known for their diverse biological activities.
Uniqueness
Ethyl (3-phenylprop-2-en-1-yl)propan-2-ylcarbamate is unique due to the presence of the carbamate group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
88281-74-7 |
|---|---|
Molecular Formula |
C15H21NO2 |
Molecular Weight |
247.33 g/mol |
IUPAC Name |
ethyl N-(3-phenylprop-2-enyl)-N-propan-2-ylcarbamate |
InChI |
InChI=1S/C15H21NO2/c1-4-18-15(17)16(13(2)3)12-8-11-14-9-6-5-7-10-14/h5-11,13H,4,12H2,1-3H3 |
InChI Key |
XSGHNHJHAKZMAA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N(CC=CC1=CC=CC=C1)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















